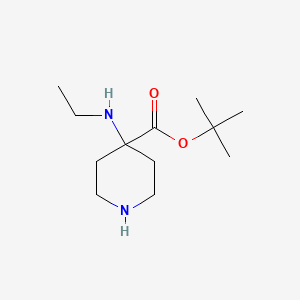

Tert-butyl 4-(ethylamino)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-5-14-12(6-8-13-9-7-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |

InChI Key |

ASWZUZNHLBJDGK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCNCC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Boc-4-Ethylaminopiperidine typically involves the reaction of N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which undergoes catalytic hydrogenation reduction using palladium on carbon (Pd/C) to yield 4-Boc-4-Ethylaminopiperidine . This method is advantageous due to its short synthetic route, easily available raw materials, and high reaction yield.

Chemical Reactions Analysis

4-Boc-4-Ethylaminopiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups.

Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds using boron reagents and palladium catalysts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Boc-4-Ethylaminopiperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

Medicine: It is used in the development of drugs targeting specific biological pathways, such as muscarinic M3 receptor antagonists for treating respiratory and digestive system diseases.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Boc-4-Ethylaminopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a muscarinic M3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to therapeutic effects in conditions like chronic obstructive pulmonary disease and irritable bowel syndrome . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Selectivity Insights

- Kinase Inhibitor Development: The ethylamino group in the target compound contributes to hydrogen bonding with ATP-binding pockets in kinases, as seen in analogs like tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate .

- Solubility Challenges: Bulkier substituents (e.g., benzyl, pteridinyl ) reduce aqueous solubility, limiting their use in intravenous formulations.

- Synthetic Efficiency : Coupling reactions using EDC/HOBt (as in ) are widely applicable for piperidine derivatives, though yields vary with steric bulk .

Biological Activity

Tert-butyl 4-(ethylamino)piperidine-4-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Ethylamino Group : An ethyl group attached to an amino functional group, which may influence the compound's interaction with biological targets.

- Carboxylate Functionality : The presence of a carboxylate group contributes to the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related piperidine derivatives, indicating that modifications at the piperidine nitrogen can enhance activity against various pathogens. For instance, compounds similar to this compound have shown significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

The compound's structural analogs have been investigated for antitumor activity. A notable study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating their potency. For example, compounds with similar scaffolds displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines . This suggests that this compound may also possess antitumor potential, warranting further investigation.

The mechanisms underlying the biological activities of piperidine derivatives are multifaceted:

- Inhibition of Cellular Pathways : Some studies suggest that these compounds can inhibit key cellular pathways involved in inflammation and tumor growth, such as the NLRP3 inflammasome pathway .

- Interaction with Membrane Proteins : The ability of related compounds to modulate ion channels and receptors may contribute to their biological effects, particularly in neuronal signaling and pain modulation.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-(ethylamino)piperidine-4-carboxylate with high purity?

- Methodological Answer: Optimize reaction parameters such as temperature (e.g., 20–25°C for stability), solvent choice (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from byproducts . Monitor reaction progress using TLC or LC-MS to ensure completion.

Q. How can researchers confirm the structural integrity of This compound post-synthesis?

- Methodological Answer: Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify functional groups and stereochemistry. For crystallographic validation, employ X-ray diffraction (XRD) with software like SHELXL for refinement . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. What safety protocols are essential when handling This compound?

- Methodological Answer: Follow GHS guidelines:

- Personal Protection: Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area away from light .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What factors influence the stability of This compound in solution?

- Methodological Answer: Stability depends on:

- Solvent: Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis.

- pH: Maintain neutral to slightly basic conditions (pH 7–8) to avoid amine protonation or carboxylate degradation .

- Temperature: Solutions degrade faster above 25°C; use cold storage for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer: Use DFT calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites. Compare activation energies for tert-butyl group cleavage under acidic (H⁺) vs. basic (OH⁻) conditions. Validate predictions with experimental kinetic studies (e.g., monitoring tert-butyl deprotection via ¹H NMR) .

Q. What advanced analytical techniques resolve contradictory data in characterizing stereoisomers of this compound?

- Methodological Answer:

- Chiral HPLC with a polysaccharide column separates enantiomers.

- NOESY NMR identifies spatial proximity of protons to confirm stereochemistry.

- Circular Dichroism (CD) distinguishes R/S configurations by optical activity .

Q. How does This compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer:

- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding to amine receptors (e.g., GPCRs).

- In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinity (Kd).

- Cellular Uptake: Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation via scintillation counting .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer: Conduct a Design of Experiments (DoE) to isolate variables:

- Factors: Catalyst loading, solvent polarity, reaction time.

- Response Surface Modeling: Identify optimal conditions (e.g., 1.2 eq catalyst, 12h reaction time in THF yields 85% vs. 65% in DMSO). Cross-validate with independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.